

SC144: A Comparative Analysis of its Specificity for the gp130 Receptor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SC144**

Cat. No.: **B2953520**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **SC144**'s interaction with its target receptor, glycoprotein 130 (gp130), versus other cytokine receptors. The data presented herein demonstrates the high specificity of **SC144** for gp130-mediated signaling pathways, a critical attribute for a therapeutic candidate.

SC144 is a first-in-class, orally active small-molecule inhibitor of gp130, a common signal transducer for several cytokines, including Interleukin-6 (IL-6).^{[1][2][3][4][5]} Its mechanism of action involves binding to gp130, which induces phosphorylation at Serine 782 and subsequent deglycosylation of the receptor.^{[1][2][3][6]} This cascade of events ultimately abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream transcription factor, leading to the inhibition of target gene expression.^{[1][2][3][5]}

Cross-Reactivity Profile of SC144

To evaluate the specificity of **SC144**, its effect on signaling pathways activated by gp130-dependent and independent cytokines and growth factors was investigated. The study demonstrated that **SC144** selectively inhibits signaling downstream of gp130 ligands.^[6]

Quantitative Analysis of Signaling Inhibition

The following table summarizes the inhibitory effect of **SC144** on the phosphorylation of key downstream signaling molecules in OVCAR-8 human ovarian cancer cells when stimulated

with various ligands.

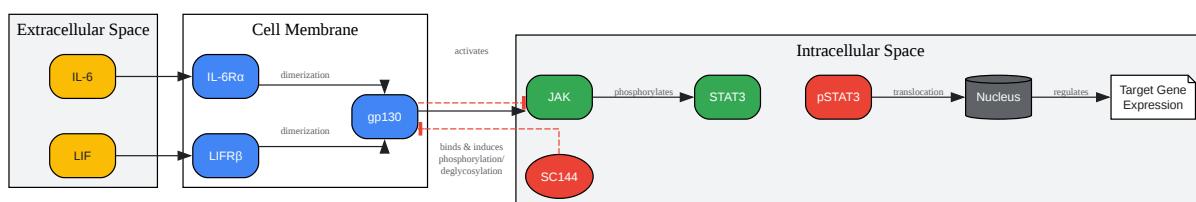
Ligand (Receptor Family)	Downstream Molecule	SC144 Effect on Phosphorylation	Specificity
LIF (gp130)	STAT3, Akt	Inhibited	gp130-dependent
IL-6 (gp130)	STAT3, Akt	Inhibited	gp130-dependent
IFN- γ (Interferon Receptor)	STAT3, STAT1, Akt	No effect	gp130-independent
SDF-1 α (GPCR - CXCR4)	Akt	No effect	gp130-independent
PDGF (Receptor Tyrosine Kinase)	Akt	No effect	gp130-independent

Experimental Protocols

The specificity of **SC144** was determined through a series of phosphoprotein analyses using Western blotting. A detailed methodology is provided below.

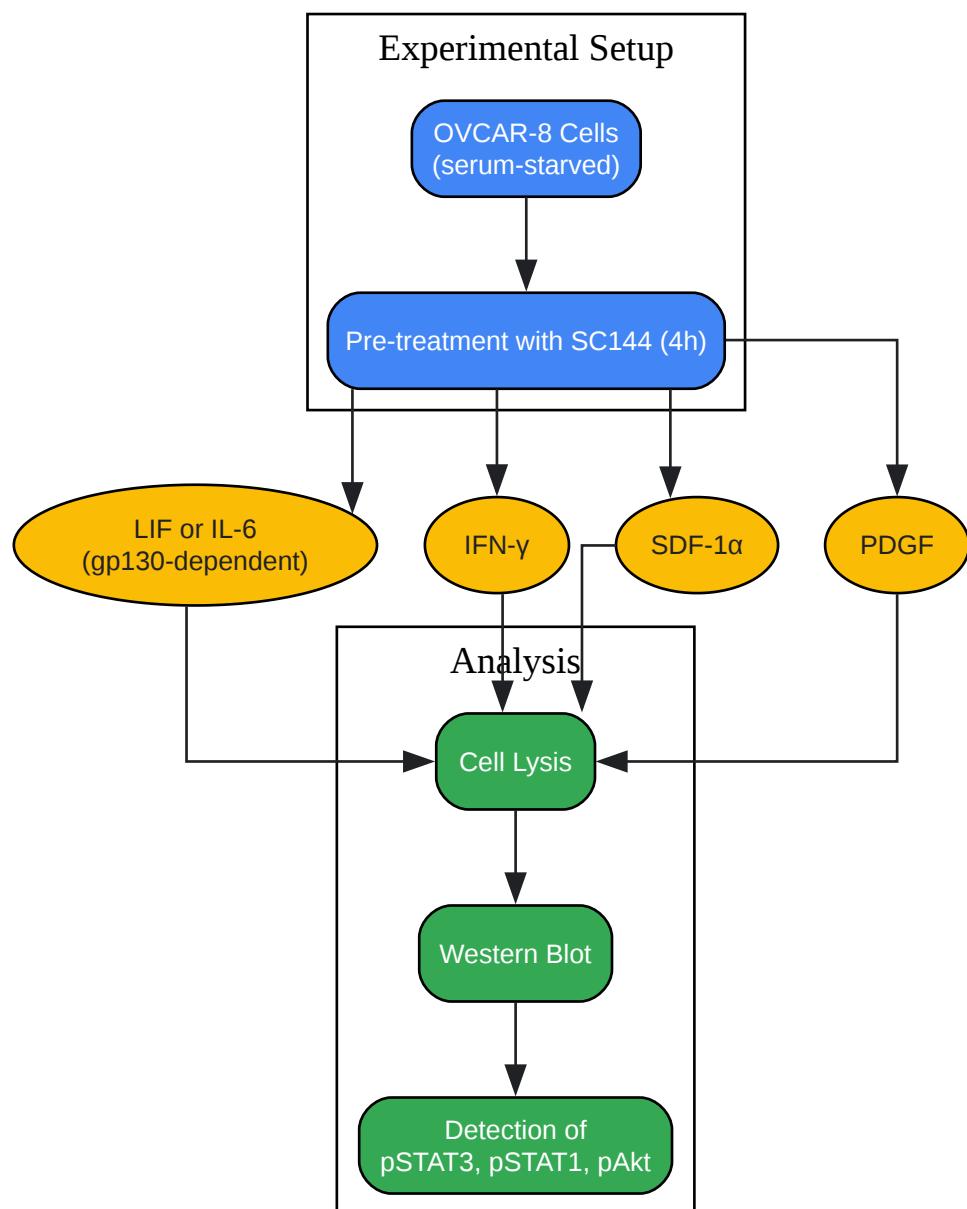
Cell Culture and Treatment:

- OVCAR-8 human ovarian cancer cells were serum-starved overnight.
- Cells were pretreated with varying concentrations of **SC144** for 4 hours.
- Following pretreatment, cells were stimulated with one of the following ligands for a specified duration:
 - Leukemia Inhibitory Factor (LIF; 50 ng/mL) for 15 minutes.
 - Interleukin-6 (IL-6; 50 ng/mL) for 10 minutes.
 - Interferon-gamma (IFN- γ ; 50 ng/mL) for 20 minutes.
 - Stromal Cell-Derived Factor-1 alpha (SDF-1 α ; 80 ng/mL) for 10 minutes.


- Platelet-Derived Growth Factor (PDGF; 20 ng/mL) for 15 minutes.

Western Blot Analysis:

- After stimulation, cell lysates were prepared.
- Protein extracts were separated by SDS-PAGE and transferred to a membrane.
- Membranes were probed with primary antibodies specific for the phosphorylated forms of STAT3 (Y705), STAT1, and Akt, as well as antibodies for the total protein levels of these signaling molecules.
- Appropriate secondary antibodies conjugated to horseradish peroxidase were used for detection.
- Chemiluminescence was used to visualize the protein bands.


Signaling Pathway Diagrams

The following diagrams illustrate the targeted gp130 signaling pathway and the experimental workflow for assessing **SC144**'s cross-reactivity.

[Click to download full resolution via product page](#)

Caption: Mechanism of **SC144** action on the gp130/STAT3 signaling pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing **SC144** cross-reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SC144 | Apoptosis | Interleukin | TargetMol [targetmol.com]
- 5. SC144 hydrochloride | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [SC144: A Comparative Analysis of its Specificity for the gp130 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2953520#sc144-cross-reactivity-with-other-cytokine-receptors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com